molecular formula C10H11ClF3N B1395902 (1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride CAS No. 1181394-23-9

(1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride

Cat. No.: B1395902
CAS No.: 1181394-23-9
M. Wt: 237.65 g/mol
InChI Key: LIXYGVSHBCXOGR-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-[4-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride is a chiral amine derivative characterized by a trifluoromethyl-substituted phenyl group attached to an allylamine backbone. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing moiety, enhancing metabolic stability and influencing receptor-binding interactions. The (1R) stereochemistry is critical for its pharmacological profile, as enantiomers often exhibit divergent biological activities . This compound is structurally tailored for applications in drug discovery, particularly in targeting central nervous system (CNS) disorders or as an intermediate in synthesizing bioactive molecules.

Properties

IUPAC Name

(1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13;/h2-6,9H,1,14H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXYGVSHBCXOGR-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride, with the CAS number 1181394-23-9, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₀H₁₁ClF₃N
  • Molecular Weight : 237.65 g/mol
  • IUPAC Name : (1R)-1-[4-(trifluoromethyl)phenyl]-2-propen-1-amine hydrochloride
  • Structure :
    C CC N c1ccc C F F F cc1 Cl\text{C CC N c1ccc C F F F cc1 Cl}

The biological activity of this compound is primarily attributed to its role as a modulator of various biological pathways. Its structure allows it to interact with specific receptors and enzymes, leading to diverse pharmacological effects.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance:

  • In vitro Studies : Compounds related to (1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine have shown promising results against various cancer cell lines. For example, an analog demonstrated an IC50 value of 0.64 μM against the MM1.S multiple myeloma cell line .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, showing effective inhibition at low concentrations.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound and evaluated their anticancer activities. One derivative exhibited:

  • IC50 : 0.4 nM against Pim kinases, indicating potent anticancer activity .

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results showed:

  • Minimum Inhibitory Concentration (MIC) values ranging from 5 to 20 μg/mL, demonstrating significant antibacterial activity.

Data Tables

Biological ActivityIC50 ValueReference
Antitumor (MM1.S)0.64 μM
Antimicrobial5 - 20 μg/mL

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical agent due to its unique structural features. The trifluoromethyl group can enhance the compound's interaction with biological macromolecules, potentially leading to new therapeutic agents. Research has indicated that modifications to the molecular structure can significantly influence selectivity and potency against various pathogens, including bacteria and viruses .

Studies have focused on evaluating the biological activities of this compound, particularly its interactions with enzymes and receptors. The compound has shown promise in:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, indicating potential as an antimicrobial agent .
  • Cytotoxicity Assessments : Research has assessed the cytotoxic effects of this compound on various cell lines, revealing that some derivatives are non-toxic at concentrations up to 50 µM, while others demonstrate significant cytotoxicity at lower concentrations .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Typically involving trifluoromethyl-substituted benzaldehydes and appropriate amines under catalytic conditions.
  • Oxidation and Reduction : The compound can undergo various reactions, such as oxidation to yield carboxylic acids or aldehydes and reduction to form primary or secondary amines .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-(Trifluoromethyl)anilineTrifluoromethyl group on anilineUsed primarily as an intermediate in dye synthesis.
2-Amino-3-(trifluoromethyl)phenolHydroxyl group on phenolExhibits antioxidant properties.
3-(Trifluoromethyl)benzaldehydeAldehyde functional groupUtilized in organic synthesis as a building block.

The presence of both the trifluoromethyl group and the propene moiety distinguishes this compound from other similar compounds, potentially conferring specific biological activities or enhancing interactions with targeted receptors compared to structurally related compounds .

Case Study 1: Antichlamydial Activity

In a study examining the antichlamydial activity of related compounds, it was found that those containing the trifluoromethyl group exhibited substantial inhibitory effects against Chlamydia species. This suggests that this compound could be developed into a selective treatment for chlamydial infections .

Case Study 2: Cytotoxicity Assessment

Research assessing cytotoxicity revealed that certain derivatives were non-toxic at concentrations up to 50 µM, while others demonstrated significant cytotoxic effects at lower concentrations. This highlights the importance of structural modifications in determining both efficacy and safety profiles, which is crucial for drug development .

Comparison with Similar Compounds

Enantiomeric Pair: (1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-en-1-amine Hydrochloride

  • Structural Difference : The (1S) enantiomer shares the same molecular formula (C₁₀H₁₁ClF₃N) but differs in stereochemistry.
  • Impact : Enantiomers often exhibit distinct binding affinities to chiral targets. For example, the (1R) configuration may favor interactions with specific neurotransmitter transporters, while the (1S) form could show reduced efficacy or off-target effects .
  • Availability : Both enantiomers are commercially available, underscoring their relevance in structure-activity relationship (SAR) studies .

(1R)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethanamine Hydrochloride

  • Structural Difference : Replaces the phenyl group with a pyrimidinyl ring and substitutes the allylamine with ethanamine.
  • However, the shorter ethanamine chain may reduce steric bulk, altering pharmacokinetics .
  • Molecular Weight : 255.66 g/mol (vs. 249.65 g/mol for the target compound) .

(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine Hydrochloride

  • Structural Difference : Substitutes -CF₃ with -OCF₃ (trifluoromethoxy).
  • Impact : The trifluoromethoxy group is less electron-withdrawing than -CF₃, which may increase lipophilicity and blood-brain barrier penetration. This modification is common in antidepressants and antipsychotics .
  • Molecular Weight : 255.66 g/mol (identical to the pyrimidinyl analog due to similar substituents) .

(1R)-1-(2-Naphthyl)-1-propanamine Hydrochloride

  • Structural Difference : Replaces the phenyl group with a naphthyl moiety.
  • Impact : The naphthyl group increases aromatic surface area, enhancing π-π stacking interactions but reducing solubility. Such modifications are explored in analgesics and anti-inflammatory agents .
  • Molecular Weight : 247.74 g/mol (lower due to absence of fluorine) .

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride

  • Structural Difference : Features a fluorine atom instead of -CF₃ and a branched 2-methylpropan-2-amine chain.
  • This structure is analogous to certain amphetamine derivatives .
  • Molecular Weight : 217.71 g/mol .

Comparative Data Table

Compound Name Molecular Formula Substituent (Aromatic) Amine Backbone Molecular Weight (g/mol) Key Feature
Target Compound (1R) C₁₀H₁₁ClF₃N 4-CF₃-phenyl Allylamine 249.65 High metabolic stability
(1S) Enantiomer C₁₀H₁₁ClF₃N 4-CF₃-phenyl Allylamine 249.65 Mirror stereochemistry
(1R)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethanamine HCl C₇H₉ClF₃N₃ 2-CF₃-pyrimidin-5-yl Ethanamine 255.66 Enhanced hydrogen bonding
(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine HCl C₁₀H₁₃ClF₃NO 4-OCF₃-phenyl Propanamine 255.66 Increased lipophilicity
(1R)-1-(2-Naphthyl)-1-propanamine HCl C₁₃H₁₆ClN 2-Naphthyl Propanamine 247.74 Improved π-π stacking
1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl C₁₀H₁₃ClFN 4-F-phenyl Branched amine 217.71 Steric hindrance, reduced metabolism

Research Findings and Implications

  • Electron-Withdrawing Groups : The -CF₃ group in the target compound enhances resistance to oxidative metabolism compared to -F or -OCF₃ .
  • Stereochemistry : The (1R) configuration is critical for CNS-targeting drugs, as seen in analogs like (R)-1,1,1-trifluoropropan-2-amine hydrochloride, which shows higher receptor specificity than its (S) counterpart .
  • Backbone Flexibility : Allylamine (prop-2-en-1-amine) provides conformational rigidity, favoring interactions with planar binding sites, whereas ethanamine or propanamine backbones offer flexibility for diverse targets .

Preparation Methods

Mizoroki-Heck Arylation

This method directly constructs the allylamine scaffold via palladium-catalyzed coupling.

Procedure ():

  • Reactants : Allylamine hydrochloride, 4-(trifluoromethyl)phenyl iodide.
  • Catalyst : Palladium(II) acetate.
  • Ligand : Tri-ortho-tolylphosphine.
  • Base : Triethylamine.
  • Solvent : Dimethylformamide (DMF).
  • Conditions : 14 hours at 100°C under argon.
  • Workup : Basification with ammonium hydroxide, extraction with dichloromethane, and column purification.
  • Yield : 88% (white solid).

Key Data :

Parameter Value
Reaction Time 14 hours
Temperature 100°C
Enantiomeric Excess Not reported
Purity (HPLC) >95%

Asymmetric Synthesis of the Prop-2-en-1-amine Moiety

This approach focuses on constructing the chiral amine group before coupling with the aryl component ().

Steps :

  • Formation of the Enamine :
    • React β-diketones with methylamine hydrochloride in ethanol under reflux.
    • Use paraformaldehyde as a carbonyl activator.
  • Stereoselective Reduction :
    • Catalytic hydrogenation with chiral catalysts (e.g., Ru-BINAP) to achieve the (1R) configuration.
  • Salt Formation :
    • Treat the free base with HCl in ether to yield the hydrochloride salt.

Challenges :

  • Achieving high enantiomeric excess (ee) requires optimized catalyst loading.
  • Competing diastereomers may form during reduction.

Elimination Pathway from Chlorinated Precursors

A two-step process involving chlorination followed by dehydrohalogenation (,).

Procedure :

  • Chlorination :
    • Treat (1R)-1-[4-(trifluoromethyl)phenyl]-3-chloropropan-1-amine with thionyl chloride in toluene.
    • Conditions : 40°C, 4–5 hours.
  • Dehydrohalogenation :
    • Use DMF as a base to eliminate HCl, forming the alkene.
    • Yield : ~53% (after recrystallization).

Side Products :

  • (1R,E)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-amine (4.2% impurity,).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Mizoroki-Heck Direct, single-step Requires palladium catalysts 88%
Asymmetric Synthesis High enantiocontrol Multi-step, costly ligands ~60%*
Elimination Scalable Impurity formation 53%

*Estimated based on analogous reactions.

Characterization and Validation

  • NMR : ¹H NMR (D₂O, 600 MHz) shows characteristic vinyl protons at δ 6.82 (d, J = 16.0 Hz) and δ 6.38 (dt, J = 15.9, 6.8 Hz) ().
  • HPLC : Resolution ≥2.0 between enantiomers using a C-18 column and methanol-THF mobile phase ().

Industrial Considerations

  • Cost Efficiency : Mizoroki-Heck is preferable for small-scale API synthesis despite palladium costs.
  • Sustainability : Asymmetric methods generate less waste but require chiral resolution infrastructure.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride enantioselectively?

  • Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral resolution. For example, enantioselective reductive amination of a prochiral ketone precursor (e.g., 4-(trifluoromethyl)phenylpropenone) using chiral catalysts like Rhodium-BINAP complexes can yield the (1R)-configured amine. Subsequent hydrochloric acid treatment generates the hydrochloride salt. Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures enantiomeric excess ≥98%, verified by chiral HPLC using a Daicel CHIRALPAK® column .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 19^19F NMR (e.g., in DMSO-d6) confirm the presence of the trifluoromethyl group (δ ~110 ppm in 19^19F NMR) and the allylic amine protons (δ 5.2–5.8 ppm for the doublet in 1^1H NMR).
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves stereochemistry and hydrogen bonding patterns.
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z [M+H]+ = 230.0854) confirms molecular weight.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% .

Q. What solvents and conditions are optimal for recrystallizing this hydrochloride salt?

  • Methodological Answer : Recrystallization is best achieved using a mixed solvent system (e.g., ethanol/water, 3:1 v/v) at 4°C. Slow evaporation under reduced pressure minimizes impurities. The trifluoromethyl group’s hydrophobicity requires careful solvent polarity balancing to avoid amorphous precipitates .

Advanced Research Questions

Q. How does the stereochemistry (1R configuration) influence intermolecular interactions in the solid state?

  • Methodological Answer : The (1R) configuration dictates crystal packing via directional hydrogen bonds (N–H···Cl) and π-π stacking of the trifluoromethylphenyl group. Graph set analysis (Etter’s formalism ) reveals a C(4) motif for N–H···Cl interactions, while fluorine atoms participate in weak C–F···H–C contacts. Computational modeling (Mercury 4.0) predicts a monoclinic P21_1 space group, validated experimentally .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP/D Prediction : Use Schrödinger’s QikProp or ACD/Percepta to estimate lipophilicity (LogP ~2.1), accounting for the trifluoromethyl group’s electron-withdrawing effects.
  • pKa Calculation : The amine group’s pKa (~8.5) is modeled using MarvinSketch, critical for understanding protonation states in biological assays.
  • Docking Studies : AutoDock Vina simulates binding to amine receptors (e.g., GPCRs), with force fields adjusted for fluorine’s van der Waals radius .

Q. How can hydrogen-deuterium (H/D) exchange experiments elucidate dynamic behavior in solution?

  • Methodological Answer : Dissolve the compound in D2_2O and monitor 1^1H NMR signal decay at 25°C. The amine proton (δ ~8.2 ppm) exhibits faster H/D exchange rates compared to aromatic protons, reflecting solvation dynamics. Rate constants (k ~0.05 s1^{-1}) are calculated using pseudo-first-order kinetics, providing insights into conformational flexibility .

Q. What strategies mitigate racemization during prolonged storage or under acidic conditions?

  • Methodological Answer :

  • Storage : Lyophilized solids stored at -20°C under argon reduce racemization.
  • Buffering : In solution, maintain pH 4–6 (acetate buffer) to stabilize the protonated amine.
  • Kinetic Monitoring : Periodic chiral HPLC analysis (e.g., using a Crownpak® CR column) detects enantiomeric excess loss. Accelerated aging studies (40°C/75% RH) model long-term stability .

Critical Analysis of Contradictions

  • Stereochemical Stability : suggests high enantiomeric stability, while notes racemization under humid conditions. Resolution: Storage at low humidity and neutral pH is critical.
  • Hydrogen Bonding : emphasizes N–H···Cl interactions, but highlights C–F···H–C contacts. Both motifs coexist, with dominance depending on crystallization conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1R)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.